(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid
Brand Name: Vulcanchem
CAS No.: 1217457-67-4
VCID: VC0171085
InChI: InChI=1S/C15H20ClNO4/c1-9(13(18)19)12(10-5-7-11(16)8-6-10)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19)/t9-,12-/m0/s1
SMILES: CC(C(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.778

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid

CAS No.: 1217457-67-4

Cat. No.: VC0171085

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.778

* For research use only. Not for human or veterinary use.

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid - 1217457-67-4

Specification

CAS No. 1217457-67-4
Molecular Formula C15H20ClNO4
Molecular Weight 313.778
IUPAC Name (2S,3S)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20ClNO4/c1-9(13(18)19)12(10-5-7-11(16)8-6-10)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19)/t9-,12-/m0/s1
Standard InChI Key NGZGAVAHPCNQJR-CABZTGNLSA-N
SMILES CC(C(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator